Fast Sulphon Black F
Overview
Description
Fast Sulphon Black F is a synthetic dye belonging to the azo dye family. It is primarily used as a complexometric indicator in analytical chemistry, particularly for the determination of copper ions in solution. The compound is known for its ability to change color when complexed with copper, turning purple, and then green when titrated against ethylenediaminetetraacetic acid (EDTA) due to the chelate effect .
Mechanism of Action
Target of Action
Fast Sulphon Black F is primarily used as a complexometric indicator . Its primary target is copper, with which it forms a complex .
Mode of Action
This compound interacts with copper to form a complex . This complex is purple in color . When titrated against edta, this compound is displaced due to the chelate effect, as edta is a better complexing agent . This displacement causes the complex to turn green .
Biochemical Pathways
This compound affects the biochemical pathway of copper complexation . The downstream effect of this pathway is the formation of a purple complex with copper, which turns green when this compound is displaced by EDTA .
Result of Action
The molecular effect of this compound’s action is the formation of a complex with copper . On a cellular level, this results in a visible color change from purple (when complexed with copper) to green (when displaced by EDTA) .
Action Environment
The action, efficacy, and stability of this compound can be influenced by environmental factors such as the presence of copper and EDTA in the solution . The pH of the solution may also affect the complexation and color change process .
Biochemical Analysis
Biochemical Properties
Fast Sulphon Black F plays a significant role in biochemical reactions, particularly as a complexometric indicator used with EDTA for copper complexation determination . It interacts with various biomolecules, including proteins and enzymes. For instance, it binds to specific proteins in immunohistochemistry, resulting in a visible color change . Additionally, this compound can interact with DNA, making it valuable in biological and biochemical studies .
Cellular Effects
This compound influences various cellular processes and functions. It has been observed to cause skin irritation and may be harmful if absorbed through the skin or ingested . In cellular studies, it can affect cell signaling pathways, gene expression, and cellular metabolism. For example, it has been used in fluorescence microscopy to bind to specific proteins, thereby altering their function and localization .
Molecular Mechanism
The molecular mechanism of this compound involves its ability to bind to biomolecules and induce changes in their activity. It serves as a fluorescent dye in fluorescence microscopy, absorbing light and emitting it at longer wavelengths . Additionally, it can inhibit or activate enzymes by binding to their active sites, leading to changes in gene expression and cellular function .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. Its stability and degradation are crucial factors in its long-term effects on cellular function. Studies have shown that this compound exhibits remarkable electrochemical behavior, with a limit of detection of 0.75 × 10^-6 M and a limit of quantification of 2.5 × 10^-6 M . These properties make it a reliable compound for long-term biochemical studies.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, it may not exhibit significant toxic effects, but at higher doses, it can cause adverse effects such as skin and respiratory tract irritation . It is essential to determine the threshold effects and toxic levels to ensure safe usage in animal studies.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors. It can affect metabolic flux and metabolite levels, particularly in the context of its use as a complexometric indicator . The compound’s interactions with enzymes involved in copper complexation are of particular interest in biochemical research.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. Its localization and accumulation can influence its activity and function. For example, in fluorescence microscopy, its binding to specific proteins can alter their distribution and function within the cell .
Subcellular Localization
This compound exhibits specific subcellular localization, which can affect its activity and function. It may be directed to particular compartments or organelles through targeting signals or post-translational modifications. This localization is crucial for its role in biochemical reactions and its interactions with biomolecules .
Preparation Methods
Fast Sulphon Black F is synthesized through a series of diazotization and coupling reactions. The synthetic route involves the diazotization of 4-aminonaphthalene-1-sulfonic acid under alkaline conditions, followed by coupling with 4-amino-5-hydroxynaphthalene-2,7-disulfonic acid. The product of this reaction is then diazotized again and coupled with naphthalen-2-ol . Industrial production methods typically involve similar steps but are optimized for large-scale production to ensure high yield and purity.
Chemical Reactions Analysis
Fast Sulphon Black F undergoes several types of chemical reactions, including:
Complexation: It forms complexes with metal ions, particularly copper, which is the basis for its use as a complexometric indicator.
Oxidation: The compound can be oxidized, which is often studied using electrochemical methods.
Reduction: As an azo dye, it can undergo reduction reactions, breaking the azo bonds.
Substitution: Various substituents can be introduced into the naphthalene rings under appropriate conditions.
Common reagents used in these reactions include EDTA for complexation, various oxidizing agents for oxidation, and reducing agents for reduction. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
Fast Sulphon Black F has a wide range of applications in scientific research:
Chemistry: Used as a complexometric indicator in titrations involving metal ions.
Biology: Employed in staining techniques to visualize biological samples.
Medicine: Investigated for its potential interactions with biological macromolecules such as proteins and DNA.
Industry: Utilized in the textile industry for dyeing fabrics and in environmental studies for detecting metal ions in wastewater
Comparison with Similar Compounds
Fast Sulphon Black F is unique among azo dyes due to its specific application as a complexometric indicator. Similar compounds include:
Acid Black 1: Another azo dye used in textile dyeing.
Methyl Orange: An azo dye used as a pH indicator.
Congo Red: Used in histology for staining tissues.
Compared to these compounds, this compound is particularly valued for its ability to form stable complexes with metal ions, making it highly useful in analytical chemistry .
Properties
IUPAC Name |
trisodium;4-hydroxy-5-[(2-hydroxynaphthalen-1-yl)diazenyl]-3-[(4-sulfonatonaphthalen-1-yl)diazenyl]naphthalene-2,7-disulfonate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H20N4O11S3.3Na/c35-24-11-9-16-5-1-2-6-19(16)28(24)33-32-23-15-18(46(37,38)39)13-17-14-26(48(43,44)45)29(30(36)27(17)23)34-31-22-10-12-25(47(40,41)42)21-8-4-3-7-20(21)22;;;/h1-15,35-36H,(H,37,38,39)(H,40,41,42)(H,43,44,45);;;/q;3*+1/p-3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AENRUBZPRNLXBI-UHFFFAOYSA-K | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC(=C2N=NC3=C4C(=CC(=C3)S(=O)(=O)[O-])C=C(C(=C4O)N=NC5=CC=C(C6=CC=CC=C65)S(=O)(=O)[O-])S(=O)(=O)[O-])O.[Na+].[Na+].[Na+] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H17N4Na3O11S3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
774.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Black powder; [Acros Organics MSDS] | |
Record name | Fast Sulphon Black F | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/14281 | |
Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS No. |
3682-47-1 | |
Record name | Trisodium 4-hydroxy-5-[(2-hydroxynaphthyl)azo]-3-[(4-sulphonatonaphthyl)azo]naphthalene-2,7-disulphonate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.020.879 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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